Acide 2-(carboxyméthyl)-5-méthoxybenzoïque

Vue d'ensemble

Description

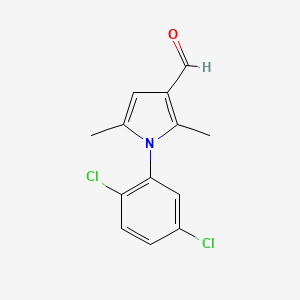

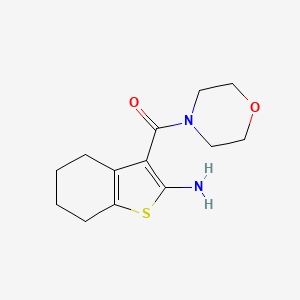

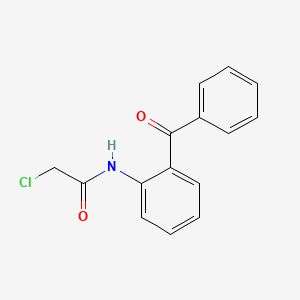

“2-(Carboxymethyl)-5-methoxybenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has additional carboxymethyl and methoxy functional groups attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “2-(Carboxymethyl)-5-methoxybenzoic acid” would consist of a benzene ring (the base structure of benzoic acid) with a carboxymethyl group (-CH2-COOH) and a methoxy group (-OCH3) attached to it .

Chemical Reactions Analysis

The chemical reactions of “2-(Carboxymethyl)-5-methoxybenzoic acid” would likely be influenced by its functional groups. For instance, the carboxyl group (-COOH) can participate in acid-base reactions . The methoxy group (-OCH3) might undergo reactions typical of ethers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carboxymethyl)-5-methoxybenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxyl and methoxy groups might enhance its solubility in polar solvents .

Applications De Recherche Scientifique

Applications biomédicales : formation d’hydrogels

Acide 2-(carboxyméthyl)-5-méthoxybenzoïque : peut être utilisé dans la formation d’hydrogels, en particulier en combinaison avec des polymères naturels comme la carboxyméthylcellulose (CMC). Ces hydrogels ont un potentiel dans les applications biomédicales en raison de leur capacité à imiter l’architecture tissulaire et à délivrer efficacement les médicaments. L’incorporation de ce composé peut améliorer les propriétés biologiques et la stabilité des gels sans ajouter de toxicité .

Systèmes de délivrance de médicaments

La structure du composé lui permet d’être un composant efficace dans les supports de délivrance de médicaments. Sa présence dans les hydrogels peut améliorer la libération contrôlée des médicaments. Par exemple, la procaïne piégée dans des hydrogels contenant de l’This compound a montré une libération dépendant de la teneur de la matrice, qui pourrait être adaptée à des traitements médicaux spécifiques .

Ingénierie tissulaire

Dans le domaine de l’ingénierie tissulaire, les hydrogels à base d’This compound peuvent servir d’échafaudages thérapeutiques. Leur biocompatibilité a été évaluée sur des cellules de fibroblastes, montrant que ces hydrogels peuvent améliorer la viabilité cellulaire, ce qui est crucial pour les applications d’ingénierie tissulaire cutanée .

Effets antibactériens

Les hydrogels contenant de l’This compound ont démontré des effets antibactériens contre des agents pathogènes courants tels qu’Escherichia coli et Staphylococcus aureus. Cette propriété est particulièrement précieuse dans le développement de revêtements antimicrobiens ou de pansements pour le soin des plaies .

Propriétés antioxydantes

Le composé peut également contribuer aux propriétés antioxydantes des hydrogels, ce qui est bénéfique pour prévenir le stress oxydatif dans les tissus biologiques. Cela peut être particulièrement utile dans des applications où la réduction de l’inflammation et la promotion de la cicatrisation sont essentielles .

Propriétés rhéologiques et thermiques

L’analyse rhéologique et thermique des hydrogels avec de l’This compound peut confirmer la formation de gels stables avec des propriétés souhaitables pour diverses applications, y compris celles qui nécessitent une stabilité mécanique et de température spécifique .

Structure morphologique et absorption d’eau

Le rapport entre le dérivé cellulosique et l’This compound influence la structure morphologique et l’absorption d’eau des hydrogels. Ceci est essentiel pour les applications qui nécessitent un comportement de gonflement spécifique, telles que les lentilles de contact souples ou d’autres dispositifs ophtalmiques .

Non-toxicité et biodégradabilité

En raison de sa nature non toxique et biodégradable, l’This compound est un candidat attrayant pour des applications écologiques dans le domaine médical. Il garantit que les matériaux développés sont sûrs à la fois pour les patients et pour l’environnement .

Mécanisme D'action

Target of Action

Carboxymethyl derivatives like carboxymethyl cellulose and carboxymethyl chitosan have been widely used in the synthesis of hydrogels due to their good water solubility, biocompatibility, and biodegradability . These compounds often target cells in the extracellular matrix, playing a key role in the formation of hydrogels .

Mode of Action

Carboxymethyl compounds, such as carboxymethyl cellulose, are known to bind to the surface of cells via their glucopyranose subunits binding to glucose receptors . This binding allows these compounds to exhibit protective actions on the cellular surface in various applications .

Biochemical Pathways

Phenolic compounds, which may share some structural similarities with this compound, are known to be synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Related compounds like carbocisteine have been studied, and it’s known that carbocisteine significantly reduces sputum viscosity, cough, dyspnea, and fatigue .

Result of Action

Carboxymethyl compounds like carboxymethyl cellulose have been shown to have cytoprotective effects on the ocular surface when applied prior to contact lenses and reduce the incidence of epithelial defects during lasik .

Action Environment

The action environment of 2-(Carboxymethyl)-5-methoxybenzoic acid can be influenced by various factors. For instance, the pH, gelator concentration, and oxidation degree of carboxymethyl compounds like carboxymethyl cellulose can seriously affect the formation of self-healing hydrogels . Additionally, environmental conditions can influence the production of secondary metabolites in plants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(carboxymethyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJHFMJYEXSKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367939 | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52962-25-1 | |

| Record name | 2-Carboxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52962-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.178.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)

![Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate](/img/structure/B1363849.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)

![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)

![4-Allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1363869.png)

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)